(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride
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Overview
Description
(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride is a bicyclic amine compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the N,N-dimethyl group: This step often involves the alkylation of the amine group using dimethyl sulfate or a similar reagent.
Formation of the dihydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may also influence intracellular signaling pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane: Lacks the dihydrochloride salt form.
(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine: Similar structure but different salt form.
Uniqueness
(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9(2)7-3-6(7)4-8-5-7;;/h6,8H,3-5H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNQWALFGJQAGJ-JFYKYWLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC1CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@]12C[C@H]1CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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